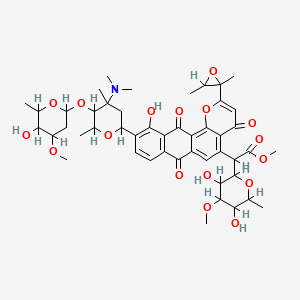

Altromycin F

Description

This compound has been reported in Actinomyces with data available.

structure in first source

Properties

CAS No. |

134887-78-8 |

|---|---|

Molecular Formula |

C47H59NO17 |

Molecular Weight |

910.0 g/mol |

IUPAC Name |

methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetate |

InChI |

InChI=1S/C47H59NO17/c1-18-35(50)27(57-9)16-30(61-18)64-44-20(3)60-28(17-46(44,5)48(7)8)22-12-13-23-32(38(22)53)39(54)33-25(37(23)52)14-24(31-26(49)15-29(63-41(31)33)47(6)21(4)65-47)34(45(56)59-11)42-40(55)43(58-10)36(51)19(2)62-42/h12-15,18-21,27-28,30,34-36,40,42-44,50-51,53,55H,16-17H2,1-11H3 |

InChI Key |

GCSUFJBMYLHGSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)C(=O)OC)O)C)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Altromycin F; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Altromycin F: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Altromycin F, a pluramycin-like antibiotic produced by actinomycetes. This document is intended for researchers, scientists, and drug development professionals interested in the technical details of this novel antibiotic complex.

Discovery of the Altromycin Complex from a Novel Actinomycete Strain

The altromycins are a complex of novel anthraquinone-derived antibiotics with potent activity against Gram-positive bacteria.[1][2] They were first isolated from the fermentation broth of a novel actinomycete strain, designated AB 1246E-26, which was discovered in a soil sample from the South African bushveld.[1][2] The producing organism was identified as belonging to the order Actinomycetales.[2] The altromycin complex includes several components, with Altromycins A, B, C, and D being the initially identified compounds.[2][3] Later studies led to the discovery of additional novel components, including this compound.

Fermentation of the Producing Organism

The production of the altromycin complex is achieved through submerged fermentation of the actinomycete strain AB 1246E-26. While the detailed fermentation protocol is described by Jackson et al. (1990), the general procedure involves culturing the strain in a suitable nutrient medium under controlled conditions to promote the biosynthesis of the desired secondary metabolites.[2]

Table 1: Fermentation Parameters for Altromycin Production

| Parameter | Description | Reference |

| Producing Organism | Actinomycete strain AB 1246E-26 | [1][2] |

| Fermentation Type | Submerged Fermentation | [3] |

| Key Media Components | A suitable nutrient medium to support growth and secondary metabolite production. The exact composition is detailed in the primary literature. | [2] |

| Incubation Conditions | Optimized for the production of the altromycin complex. | [2] |

Isolation and Purification of this compound

The isolation of the altromycin complex from the fermentation broth is a multi-step process involving extraction and chromatographic separation. The antibiotics are recovered from the whole fermentation broth by extraction with an organic solvent.[3] The individual components of the complex, including this compound, are then separated using counter-current chromatography.[3]

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₄N₂O₁₃ | |

| Molecular Weight | 724.75 | |

| UV λmax (MeOH) nm | 216, 244, 268, 432 | |

| ¹H NMR (CDCl₃) δ | Specific chemical shifts are detailed in Brill et al., 1994. | |

| ¹³C NMR (CDCl₃) δ | Specific chemical shifts are detailed in Brill et al., 1994. | |

| Mass Spectrometry | FAB-MS data is available in the primary literature. |

Note: Detailed spectroscopic data for this compound can be found in the cited reference.

Structure Elucidation

The structure of this compound and other components of the complex was determined using a combination of spectroscopic techniques. UV and IR data indicated that these compounds belong to the anthraquinone-derived class of antibiotics.[3] Further analysis using mass spectral and NMR data confirmed a new complex of compounds related to, but distinctly different from, the pluramycin-type antibiotics.[3]

Experimental Workflow

The overall process from the producing organism to the isolated this compound can be visualized in the following workflow diagram.

Caption: Experimental workflow for the isolation of this compound.

Biosynthetic Pathway of Pluramycin-Type Antibiotics

While the specific biosynthetic pathway for altromycins has not been fully elucidated, they belong to the pluramycin family of antibiotics. The biosynthesis of these compounds generally involves a type II polyketide synthase (PKS) system for the formation of the aromatic core, followed by tailoring enzymes that modify the core structure and attach sugar moieties. A generalized biosynthetic pathway for pluramycin-type antibiotics is depicted below.

Caption: Generalized biosynthetic pathway for pluramycin-type antibiotics.

Regulation of Antibiotic Biosynthesis in Actinomycetes

The production of antibiotics in actinomycetes is a tightly regulated process. It involves a hierarchical network of regulatory genes, including cluster-situated regulators (CSRs) that directly control the expression of the biosynthetic genes within a specific antibiotic gene cluster, and global regulators that respond to broader physiological and environmental signals.

Caption: General regulatory cascade for antibiotic biosynthesis in actinomycetes.

This technical guide provides a summary of the key findings on the discovery and isolation of this compound. For more detailed information, researchers are encouraged to consult the primary literature cited herein.

References

- 1. ALTROMYCINS, NOVEL PLURAMYCIN-LIKE ANTIBIOTICS [jstage.jst.go.jp]

- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Altromycin F: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altromycin F is a potent Gram-positive antibacterial agent belonging to the pluramycin family of antibiotics. This document provides a detailed technical overview of its mechanism of action, drawing upon current scientific understanding of the broader class of pluramycin antibiotics, for which more extensive data is available. The primary mode of action is the targeted inhibition of nucleic acid synthesis through a dual mechanism involving DNA intercalation and subsequent covalent alkylation of guanine residues. This guide synthesizes available quantitative data, outlines key experimental protocols for studying this mechanism, and provides visualizations of the molecular interactions and experimental workflows.

Introduction

This compound is an anthraquinone-derived antibiotic produced by the actinomycete strain AB 1246E-26. It exhibits significant antibacterial activity, particularly against Streptococcus and Staphylococcus species. As a member of the pluramycin family, its mechanism of action is predicated on its interaction with bacterial DNA, leading to the disruption of essential cellular processes such as replication and transcription. This guide will delve into the molecular intricacies of this process.

Antibacterial Spectrum and Potency

While specific data for a wide range of strains for this compound is not extensively published, the altromycin complex has demonstrated potent activity against clinically relevant Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of the Altromycin Complex

| Bacterial Genus | MIC Range (µg/mL) | Reference(s) |

| Streptococcus spp. | 0.2 - 3.12 | [1][2] |

| Staphylococcus spp. | 0.2 - 3.12 | [1][2] |

Core Mechanism of Action: DNA Intercalation and Alkylation

The prevailing model for the mechanism of action of this compound, based on studies of the closely related Altromycin B and other pluramycins, involves a sequential process that ultimately leads to the covalent modification of DNA.

Non-covalent DNA Intercalation

The planar anthraquinone core of the this compound molecule facilitates its insertion between the base pairs of the DNA double helix. This intercalation is the initial, non-covalent binding step that positions the reactive moieties of the antibiotic in close proximity to the DNA bases. This interaction is a common feature of many DNA-targeting antibiotics and contributes to the overall binding affinity.

Covalent DNA Alkylation

Following intercalation, a reactive epoxide group on the this compound molecule engages in a nucleophilic attack by the N7 atom of guanine residues within the major groove of the DNA. This results in the formation of a stable, covalent adduct, effectively crosslinking the antibiotic to the DNA strand. Studies on Altromycin B have indicated a sequence preference for this alkylation, favoring guanine residues in a 5'-AG* sequence, where G* is the site of alkylation.

Inhibition of Nucleic Acid Synthesis

The formation of bulky this compound-DNA adducts presents a significant steric hindrance to the molecular machinery responsible for DNA replication and transcription. The covalent linkage effectively stalls the progression of DNA and RNA polymerases, leading to an arrest of these critical processes and ultimately bacterial cell death. Evidence from related pluramycins suggests a preferential inhibition of RNA and DNA synthesis over protein synthesis.

Visualization of the Mechanism and Experimental Workflows

Proposed Mechanism of Action Pathway

Caption: Logical flow of this compound's mechanism of action.

Experimental Workflow for Mapping DNA Adducts

Caption: Workflow for Ligation-Mediated PCR.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of DNA-binding agents like this compound.

Ligation-Mediated PCR (LM-PCR) for Adduct Mapping

This technique is used to identify the specific nucleotide sequences where this compound forms covalent adducts.

Materials:

-

Genomic DNA isolated from bacteria treated with this compound.

-

T4 DNA Polymerase and buffer.

-

dNTPs.

-

Asymmetric oligonucleotide linkers.

-

T4 DNA Ligase and buffer.

-

Taq DNA Polymerase and PCR buffer.

-

Gene-specific primers (nested set).

-

Linker-specific primers.

-

Piperidine.

Protocol:

-

DNA Isolation: Isolate high-quality genomic DNA from bacterial cultures exposed to varying concentrations of this compound.

-

Adduct Cleavage: Treat the isolated DNA with 1 M piperidine at 90°C for 30 minutes to induce strand breaks at the N7-guanine adduct sites. This creates a 5'-phosphate at the cleavage site.

-

Blunt-Ending: Treat the cleaved DNA with T4 DNA polymerase in the presence of dNTPs to create blunt ends.

-

Linker Ligation: Ligate an asymmetric, double-stranded oligonucleotide linker to the blunt-ended DNA fragments using T4 DNA ligase.

-

First PCR: Perform a primary PCR amplification using a gene-specific primer that anneals upstream of the region of interest and a primer complementary to the ligated linker.

-

Nested PCR: Use the product from the first PCR as a template for a second, nested PCR with a second gene-specific primer (internal to the first) and the same linker primer to increase specificity.

-

Sequencing and Analysis: Purify the final PCR products and sequence them. The sequence will reveal the precise nucleotide at which the piperidine-induced cleavage, and therefore the this compound adduct, occurred.

DNase I Footprinting Assay

This assay identifies the DNA regions that are protected from enzymatic cleavage by the binding of this compound, revealing its binding sites.

Materials:

-

A DNA fragment of interest (e.g., a promoter region), radioactively or fluorescently labeled on one end of one strand.

-

This compound solutions at various concentrations.

-

DNase I and appropriate buffer.

-

Stop solution (containing EDTA and a denaturing agent like formamide).

-

High-resolution denaturing polyacrylamide gel.

Protocol:

-

DNA Probe Preparation: Prepare a DNA probe of 100-200 bp, labeled at a single 5' end.

-

Binding Reaction: Incubate the labeled DNA probe with increasing concentrations of this compound to allow binding equilibrium to be reached.

-

DNase I Digestion: Add a carefully titrated amount of DNase I to the binding reactions and a control reaction (no this compound). The DNase I concentration should be optimized to achieve, on average, one cut per DNA molecule.

-

Reaction Quenching: Stop the digestion after a short incubation (e.g., 1-2 minutes) by adding a stop solution.

-

Electrophoresis: Denature the DNA fragments and separate them on a high-resolution sequencing gel.

-

Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence scanning. The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing this compound, corresponding to its binding site.

UV-Thermal Denaturation Assay

This method is used to assess the stabilization of the DNA double helix upon binding of this compound, providing evidence of intercalation.

Materials:

-

Purified bacterial DNA or a specific oligonucleotide duplex.

-

This compound solutions.

-

A suitable buffer (e.g., phosphate buffer with NaCl).

-

A UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Protocol:

-

Sample Preparation: Prepare samples of DNA in the buffer, both with and without this compound at various concentrations.

-

Spectrophotometer Setup: Place the samples in quartz cuvettes in the spectrophotometer. Set the instrument to monitor the absorbance at 260 nm.

-

Thermal Denaturation: Gradually increase the temperature of the sample at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).

-

Data Acquisition: Record the absorbance at 260 nm as a function of temperature.

-

Data Analysis: Plot absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal curve. An increase in the Tm in the presence of this compound indicates stabilization of the DNA duplex, consistent with intercalation.

Signaling Pathways

Based on the available scientific literature, there is currently no evidence to suggest that this compound or other pluramycin antibiotics directly modulate specific bacterial signaling pathways, such as quorum sensing or two-component systems. Their primary mechanism of cytotoxicity is attributed to the direct damage to DNA, which leads to the downstream inhibition of essential cellular processes.

Conclusion

The mechanism of action of this compound is a multi-step process initiated by the intercalation of its anthraquinone core into the bacterial DNA, followed by the formation of a covalent adduct between its epoxide moiety and the N7 position of guanine. This DNA alkylation leads to the inhibition of DNA replication and transcription, culminating in bacterial cell death. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and other DNA-targeting antimicrobial agents. Future research may yet uncover more subtle effects of this class of antibiotics on bacterial physiology.

References

Altromycin F: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycin F is a member of the pluramycin family of antibiotics, a class of natural products known for their potent antibacterial and antitumor properties.[1] It is an anthraquinone-derived compound produced by the actinomycete strain AB 1246E-26, which was first isolated from a soil sample collected in the South African bushveld.[1][2] Like other pluramycins, this compound exhibits significant activity against Gram-positive bacteria, including strains of Streptococcus and Staphylococcus.[2][3] This technical guide provides a detailed overview of the chemical structure, molecular weight, and known biological functions of this compound, along with relevant experimental protocols.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound has been elucidated through a combination of spectroscopic methods, including UV, IR, mass spectrometry, and NMR.[4] It is a complex glycoside molecule characterized by a tetracyclic anthraquinone core.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C47H59NO17 | 909.97 |

| Altromycin B | C47H59NO18 | 925.97 |

| Altromycin C | C46H57NO17 | 895.9 |

| Altromycin H | - | - |

| Altromycin I | C37H43NO12 | 693.7 |

Experimental Protocols

Isolation and Purification of the Altromycin Complex

The altromycins, including this compound, are produced through fermentation of the actinomycete culture AB 1246E-26.[2][4] A general protocol for their isolation from the fermentation broth is as follows:

-

Extraction: The whole fermentation broth is extracted with a suitable organic solvent to recover the antibiotic complex.[4]

-

Purification: The crude extract containing the mixture of altromycins is then subjected to counter-current chromatography for separation and purification of the individual components, including this compound.[4] Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thereby minimizing the risk of irreversible adsorption and allowing for high recovery of the target compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The reported MIC for this compound against susceptible Streptococcus and Staphylococcus species ranges from 0.2 to 3.12 µg/mL.[2][3] A standard method for determining MIC, such as the broth microdilution method, would be employed. A generalized protocol is outlined below:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strain to be tested is cultured to a standardized density (typically 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mechanism of Action

The mechanism of action for the pluramycin class of antibiotics, to which this compound belongs, involves direct interaction with DNA.[4] This interaction proceeds through a two-step process:

-

DNA Intercalation: The planar anthraquinone core of the molecule intercalates between the base pairs of the DNA double helix. The sugar moieties of the molecule play a crucial role in sequence recognition and stabilizing the drug-DNA complex, with interactions occurring in both the major and minor grooves.

-

DNA Alkylation: Following intercalation, the epoxide functional group on the altromycin molecule covalently binds to the N7 position of guanine bases in the DNA.[3] This alkylation event disrupts DNA replication and transcription, ultimately leading to bacterial cell death.

The general mechanism of DNA alkylation by pluramycin antibiotics is depicted in the following diagram.

Caption: General mechanism of action for pluramycin antibiotics.

Experimental Workflow: From Production to Characterization

The overall process for studying a novel antibiotic like this compound involves several key stages, from its initial production to its final characterization and activity testing. The logical flow of this experimental process is outlined below.

Caption: Logical workflow for the study of this compound.

Conclusion

This compound is a potent antibacterial agent with a complex chemical structure and a well-defined mechanism of action that targets bacterial DNA. Its efficacy against Gram-positive pathogens makes it and other members of the pluramycin family interesting candidates for further research and development in the ongoing search for new antimicrobial therapies. The information provided in this guide serves as a foundational resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

References

- 1. ALTROMYCINS, NOVEL PLURAMYCIN-LIKE ANTIBIOTICS [jstage.jst.go.jp]

- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Altromycin F: A Technical Guide to its Biological Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Altromycin F, a member of the pluramycin family of antibiotics, against Gram-positive bacteria. This document synthesizes the available scientific information, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Quantitative Assessment of Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Altromycins against Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Streptococci | 0.2 - 3.12[1] |

| Staphylococci | 0.2 - 3.12[1] |

Note: This data represents the activity of the altromycin complex and serves as a proxy for the expected activity of this compound. Further empirical testing is required to establish the precise MIC values for this compound against specific strains.

Experimental Protocols

To facilitate further research and standardized assessment of this compound's antibacterial potency, the following detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided. This protocol is based on established and widely accepted methodologies in microbiology.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Streptococcus pneumoniae) standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL

-

Positive control (broth with bacterial inoculum, no antibiotic)

-

Negative control (broth only)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or plate reader (optional, for quantitative assessment of growth)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and to the positive control well. This will bring the final volume in these wells to 200 µL and the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.

-

Add 200 µL of sterile CAMHB to the negative control wells.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

-

Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth. The MIC is determined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

-

Visualizing Experimental Workflows and Mechanisms

To provide a clear understanding of the experimental processes and the molecular interactions of this compound, the following diagrams have been generated using the Graphviz DOT language.

Experimental Workflow for MIC Determination

References

Unraveling the Cytotoxic Potential of Altromycin F: A Technical Guide for Cancer Research

Introduction to Altromycins and the Pluramycin Family

The pluramycin family of antibiotics, which includes compounds like Altromycin B, are potent antitumor agents.[1] Their mechanism of action primarily involves the disruption of DNA integrity. Altromycin B, for instance, has been shown to intercalate into the DNA double helix and subsequently form a covalent adduct with guanine residues.[1] This action leads to significant DNA damage, which can trigger cellular responses such as cell cycle arrest and programmed cell death (apoptosis), ultimately leading to the cytotoxic effects observed in cancer cells.

Quantitative Analysis of Cytotoxicity

A primary step in evaluating an anticancer compound is to quantify its cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[2]

Table 1: Illustrative IC50 Values of Altromycin F across Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | IC50 (nM) after 72h Treatment |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.2 |

| A549 | Lung Carcinoma | 32.5 |

| HeLa | Cervical Carcinoma | 18.9 |

| HepG2 | Hepatocellular Carcinoma | 21.4 |

Core Experimental Protocols

Detailed and reproducible methodologies are critical for the accurate assessment of a compound's cytotoxic properties. Below are standard protocols for key assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 nM to 1 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[2]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

-

Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Model the cell cycle distribution using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases.[3]

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Induction of Apoptosis

DNA damage is a potent inducer of the intrinsic apoptotic pathway.[4] this compound, through its interaction with DNA, is expected to trigger this cascade.

Table 2: Illustrative Quantification of Apoptosis in A549 Cells after 48h Treatment with this compound

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |

| This compound (30 nM) | 45.7 ± 3.1 | 35.2 ± 2.5 | 19.1 ± 1.9 |

Perturbation of the Cell Cycle

In response to DNA damage, cells often arrest at specific checkpoints in the cell cycle to allow for DNA repair.[5][6] If the damage is too severe, this can lead to apoptosis.

Table 3: Illustrative Cell Cycle Distribution in A549 Cells after 24h Treatment with this compound

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 |

| This compound (30 nM) | 30.2 ± 2.1 | 15.3 ± 1.7 | 54.5 ± 3.3 |

Visualizing Workflows and Signaling Pathways

Experimental Workflow

Caption: A generalized workflow for assessing the cytotoxic effects of this compound.

Postulated Signaling Pathway for this compound-Induced Cytotoxicity

Caption: A proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.

Conclusion

This technical guide outlines a systematic approach to characterizing the cytotoxic effects of this compound, a representative of the pluramycin class of antitumor antibiotics. The provided protocols for cell viability, apoptosis, and cell cycle analysis, along with the illustrative data and pathway diagrams, offer a robust framework for researchers in drug development. The primary mechanism of action is anticipated to be the induction of DNA damage, leading to p53-mediated apoptosis and cell cycle arrest in the G2/M phase. Further investigation into the specific molecular interactions and downstream signaling events will be crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

Altromycin F as a member of the pluramycin family of antibiotics

An In-depth Examination of a Pluramycin Family Antibiotic

This technical guide provides a comprehensive overview of Altromycin F, a potent member of the pluramycin family of antibiotics. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, experimental methodologies, and biological significance of this complex natural product.

Introduction to the Pluramycin Family and this compound

The pluramycin family of antibiotics is a group of naturally occurring compounds renowned for their significant antibacterial and potent antitumor activities.[1][2] These molecules, produced by various species of Streptomyces, are characterized by a complex tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core structure.[1][3] This aromatic core is typically glycosylated with one or more deoxyamino sugars, which are crucial for their biological activity.[1][3]

This compound is a notable member of this family, distinguished by its unique glycosylation pattern.[4] Like its pluramycin relatives, this compound is an anthraquinone-derived antibiotic.[5][6] It is produced by the actinomycete strain AB 1246E-26, which was first isolated from a soil sample in South Africa.[5][6]

Chemical Structure and Properties

The core chemical structure of the pluramycin family consists of a planar tetracyclic chromophore. This structural feature allows these molecules to intercalate into the DNA double helix.[7] Attached to this core are two deoxysugar moieties, which play a critical role in the sequence-specific recognition and covalent binding to DNA.[1][3]

While the precise structure of this compound is complex, the general structure of the altromycins has been elucidated using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4]

Biological Activity and Mechanism of Action

This compound exhibits potent biological activity, a hallmark of the pluramycin class of antibiotics. Its primary mechanism of action involves direct interaction with cellular DNA, leading to the inhibition of essential biological processes.

Antibacterial Activity

This compound has demonstrated significant activity against Gram-positive bacteria, particularly strains of Streptococcus and Staphylococcus.[5][6] The minimum inhibitory concentration (MIC) for these bacteria typically ranges from 0.2 to 3.12 µg/mL.[5][6]

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Streptococcus spp. | 0.2 - 3.12[5][6] |

| Staphylococcus spp. | 0.2 - 3.12[5][6] |

Antitumor Activity

Table 2: Representative Cytotoxicity of the Pluramycin Family

| Compound | Cell Line | IC50 Value |

| Hedamycin | HCT116 (Colon Cancer) | 0.2 nM[8] |

The primary mechanism for this antitumor activity is twofold:

-

DNA Intercalation: The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix.[7]

-

DNA Alkylation: The sugar moieties, often containing reactive epoxide groups, facilitate the covalent alkylation of DNA, primarily at the N7 position of guanine residues.[7][10]

This dual-action mechanism leads to significant DNA damage, which triggers a cellular stress response.

DNA Damage Response and Signaling Pathway

The DNA damage inflicted by this compound and other pluramycins activates a complex cellular signaling cascade. This response is a critical determinant of the cell's fate, leading to either cell cycle arrest to allow for DNA repair or the initiation of programmed cell death (apoptosis) if the damage is too severe.

The following diagram illustrates a plausible signaling pathway initiated by this compound-induced DNA damage, based on the known responses to DNA alkylating agents.

Caption: Proposed signaling cascade following this compound-induced DNA damage.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other pluramycin antibiotics.

Fermentation and Isolation of this compound

The production of this compound is achieved through the fermentation of the actinomycete strain AB 1246E-26. The following is a generalized protocol based on methods for pluramycin-like antibiotics.

Caption: A generalized workflow for the production and purification of this compound.

Protocol Details:

-

Culture Preparation: A seed culture of Streptomyces sp. AB 1246E-26 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C with shaking for 2-3 days.

-

Fermentation: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium is critical and often contains a complex mixture of carbon and nitrogen sources to optimize antibiotic yield. Fermentation is carried out for 7-14 days at 28-30°C with vigorous aeration and agitation.

-

Extraction: The whole fermentation broth is harvested and extracted with an organic solvent such as ethyl acetate or butanol. The organic phase, containing the altromycins, is separated from the aqueous phase and the mycelial cake.

-

Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic steps to isolate this compound. These may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC).

-

Structural Characterization: The purified this compound is characterized using spectroscopic methods, including 1H and 13C NMR, and high-resolution mass spectrometry (HR-MS) to confirm its structure and purity.[4]

Determination of Cytotoxicity (IC50) by MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.

Protocol Details:

-

Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The medium in the wells is replaced with the medium containing different concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DNA Footprinting Assay to Determine DNA Binding Sites

DNA footprinting is a technique used to identify the specific binding site of a DNA-binding compound. This method relies on the principle that the bound compound protects the DNA from cleavage by a nuclease, such as DNase I.

Protocol Details:

-

DNA Probe Preparation: A DNA fragment of interest (containing a putative binding site) is labeled at one end with a radioactive or fluorescent tag.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding. A control reaction without the compound is also prepared.

-

DNase I Digestion: A limited amount of DNase I is added to each reaction to randomly cleave the DNA. The digestion is stopped after a short incubation period.

-

Denaturation and Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging.

-

Analysis: The lane containing the control DNA will show a continuous ladder of bands. In the lanes with this compound, a "footprint" will appear as a gap in the ladder where the compound has bound to the DNA and protected it from cleavage. The position of the footprint reveals the specific binding sequence.

Conclusion and Future Directions

This compound, as a member of the pluramycin family, represents a class of highly potent natural products with significant potential in both infectious disease and oncology research. Its mechanism of action, involving direct interaction with and damage to DNA, provides a powerful means of inhibiting the proliferation of both bacterial and cancer cells.

Further research into this compound and its analogs is warranted. Key areas for future investigation include:

-

Elucidation of the complete stereochemistry and total synthesis of this compound. This would enable the production of larger quantities for preclinical and clinical studies and allow for the synthesis of novel analogs with improved therapeutic indices.

-

Comprehensive profiling of the antitumor activity of this compound against a broad panel of cancer cell lines. This will help to identify specific cancer types that are particularly sensitive to this agent.

-

In-depth investigation of the cellular responses to this compound-induced DNA damage. A more detailed understanding of the signaling pathways involved could reveal opportunities for combination therapies that enhance its efficacy.

-

Development of drug delivery systems to target this compound specifically to tumor tissues, thereby minimizing off-target toxicity.

The continued exploration of this compound and the broader pluramycin family holds promise for the discovery of new and effective therapeutic agents to address the ongoing challenges of antibiotic resistance and cancer treatment.

References

- 1. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Damage-Inducing Anticancer Therapies: From Global to Precision Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic Leinamycin in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]

The Uncharted Path: A Technical Guide to Investigating the Biosynthesis of Altromycin F in Streptomyces

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Altromycin F, a member of the pluramycin-like family of antibiotics, exhibits potent activity against Gram-positive bacteria.[1][2] Produced by the actinomycete strain AB 1246E-26, isolated from South African soil, its complex anthraquinone-derived structure presents a compelling target for biosynthetic investigation and bioengineering.[1][3][4] However, a detailed elucidation of the this compound biosynthetic gene cluster (BGC) and its corresponding enzymatic pathway is not currently available in public scientific literature.

This technical guide serves as a comprehensive resource for researchers aiming to explore this uncharted territory. While specific data on this compound biosynthesis is scarce, this document provides a robust framework based on the well-established principles of secondary metabolite production in Streptomyces and the known biosynthesis of related pluramycin antibiotics.[5] We present a hypothesized biosynthetic pathway, detailed experimental protocols for BGC identification and characterization, and a series of workflow diagrams to guide future research endeavors.

Introduction to Altromycins

The altromycins are a complex of anthraquinone-derived antibiotics first reported in 1990.[1][3] They are classified as pluramycins, a family of antitumor antibiotics that typically feature a 4H-anthra[1,2-b]pyran-4,7,12-trione core, often decorated with one or more deoxysugar moieties attached via rare C-glycosidic bonds.[5][6][7] The antibacterial efficacy of the altromycin complex is notable, with reported Minimum Inhibitory Concentrations (MICs) against various Streptococcus and Staphylococcus species presented in Table 1.

Table 1: Antibacterial Activity of the Altromycin Complex

| Target Organism | Minimum Inhibitory Concentration (µg/mL) |

| Streptococcus pyogenes | 0.2 |

| Streptococcus pneumoniae | 0.2 |

| Staphylococcus aureus (Methicillin-sensitive) | 0.78 - 1.56 |

| Staphylococcus aureus (Methicillin-resistant) | 1.56 - 3.12 |

(Data sourced from initial discovery reports of the altromycin complex.)[1]

Hypothesized Biosynthetic Pathway of a Pluramycin-Type Antibiotic

Based on the biosynthesis of related compounds like kidamycin, the pathway for this compound is predicted to originate from a Type II polyketide synthase (PKS) system, followed by tailoring steps including glycosylation by specialized glycosyltransferases (GTs).[5]

-

Polyketide Chain Assembly : A minimal Type II PKS, consisting of a Ketosynthase (KSα and KSβ) and a Chain Length Factor (CLF), iteratively condenses malonyl-CoA extender units to a starter unit (likely acetyl-CoA) to form a linear poly-β-ketone chain.

-

Aromatization and Cyclization : Aromatase (ARO) and cyclase (CYC) enzymes catalyze the regiospecific folding and intramolecular condensation of the nascent polyketide chain to form the characteristic tetracyclic angucycline aromatic core.

-

Tailoring Modifications : The aglycone core undergoes a series of post-PKS modifications, which may include oxidation, reduction, and methylation, catalyzed by tailoring enzymes encoded within the BGC.

-

Glycosylation : One or more glycosyltransferases (GTs) attach activated sugar moieties (e.g., NDP-altrose) to the aglycone. In the pluramycin family, these are typically C-glycosidic linkages, which are chemically robust and crucial for biological activity.[5]

References

- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]

- 5. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin [frontiersin.org]

- 6. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]

Altromycin F: A Technical Guide for Researchers

CAS Number: 134887-78-8

Abstract

Altromycin F is a potent antibacterial agent belonging to the pluramycin-like family of antibiotics.[1][2] Characterized by its anthraquinone-derived core structure, this natural product, isolated from an actinomycete strain, exhibits significant activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its mechanism of action, including relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

| Property | Value | Source |

| CAS Number | 134887-78-8 | [1] |

| Molecular Formula | C₄₇H₅₉NO₁₇ | [1] |

| Molecular Weight | 909.97 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO (inferred from Altromycin C) | [3] |

| Melting Point | Data not available | |

| UV-Vis λmax | Data not available for this compound. Altromycin H (a related compound) exhibits λmax at 270 nm and 435 nm in acidic methanol, shifting to 295 nm and 515 nm in basic methanol. | [4] |

| IR Spectra | Data not available for this compound. The altromycin complex shows characteristic IR data for anthraquinone-derived antibiotics. | [5][6] |

| ¹H NMR Spectra | Data not available | |

| ¹³C NMR Spectra | Data not available |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for pluramycin-like antibiotics, including the altromycins, is the targeting of bacterial DNA. This interaction proceeds through a two-step process:

-

DNA Intercalation: The planar anthraquinone core of the molecule inserts itself between the base pairs of the DNA double helix.

-

DNA Alkylation: Following intercalation, a reactive epoxide group on the altromycin molecule forms a covalent bond with the DNA, typically at the N7 position of a guanine base. This alkylation event disrupts DNA replication and transcription, ultimately leading to bacterial cell death.

The DNA alkylation by pluramycins like altromycin B has been shown to be sequence-selective.[7]

While specific signaling pathways directly modulated by this compound have not been elucidated, the broader class of anthraquinone antibiotics is known to interfere with several bacterial processes, including:

-

Inhibition of Biofilm Formation: Anthraquinones can prevent the formation of bacterial biofilms, which are critical for bacterial survival and resistance.

-

Disruption of the Cell Wall and Membrane: Some anthraquinones can compromise the integrity of the bacterial cell envelope.

-

Inhibition of Nucleic Acid and Protein Synthesis: By targeting DNA, altromycins directly inhibit the synthesis of DNA and RNA. Downstream effects on protein synthesis are also expected.

The following diagram illustrates the general mechanism of action of pluramycin-like antibiotics.

Caption: General mechanism of action of pluramycin-like antibiotics.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of Altromycins

This protocol is adapted from the isolation procedure for the altromycin complex.[6]

Workflow Diagram:

References

- 1. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for Altromycin F (NMR, Mass Spec, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altromycin F belongs to the pluramycin family of antibiotics, a class of potent antitumor agents known for their complex chemical structures and mechanism of action involving DNA interaction. The characterization and elucidation of such intricate molecules heavily rely on a suite of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on the analysis of the broader altromycin complex and related pluramycin-type antibiotics. Due to the limited availability of public data specifically for this compound, this document presents a generalized yet detailed technical summary to aid researchers in the identification and characterization of this and similar compounds.

Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are compiled from data on closely related altromycins and are intended to serve as a reference baseline.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Aglycone Core of this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | ~185 | - |

| 2 | ~160 | - |

| 3 | ~110 | ~6.8 (s) |

| 4 | ~190 | - |

| 4a | ~135 | - |

| 5 | ~165 | - |

| 5a | ~115 | - |

| 6 | ~140 | ~7.5 (d, 8.0) |

| 7 | ~120 | ~7.2 (t, 8.0) |

| 8 | ~130 | ~7.6 (d, 8.0) |

| 9 | ~118 | ~7.3 (t, 8.0) |

| 10 | ~138 | ~7.8 (d, 8.0) |

| 10a | ~112 | - |

| 11 | ~162 | - |

| 11a | ~132 | - |

| 12 | ~188 | - |

| OCH₃ | ~56 | ~3.9 (s) |

| CH₃ | ~20 | ~2.1 (s) |

Note: These are approximate values and may vary depending on the solvent and specific substitution pattern of this compound.

Table 2: High-Resolution Mass Spectrometry Data for Altromycins

| Ion Type | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | Varies | Varies | C₃₆H₄₁NO₁₂ (for Altromycin H)[1] |

| [M+Na]⁺ | Varies | Varies | C₃₆H₄₀NNaO₁₂ (for Altromycin H) |

Note: The exact mass will be specific to the molecular formula of this compound.

Table 3: UV-Vis Absorption Maxima for Altromycin Analogues

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Acidic Methanol | ~270 | ~435 |

| Basic Methanol | ~295 | ~515 |

Note: The bathochromic shift in basic solution is characteristic of the phenolic anthraquinone chromophore.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping solvent signals with key analyte resonances.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

A standard pulse sequence (e.g., zg30) is used.

-

The spectral width is set to approximately 16 ppm.

-

A sufficient number of scans (typically 16-64) are averaged to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

-

The spectral width is set to approximately 220 ppm.

-

A larger number of scans (typically 1024 or more) are required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

A longer relaxation delay (5-10 seconds) may be necessary for accurate integration of quaternary carbons.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound (approximately 1 µg/mL) is prepared in a suitable solvent system, typically a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is used.

-

Ionization: Electrospray ionization (ESI) is a common and effective method for analyzing pluramycin-type antibiotics, typically in positive ion mode.

-

Mass Analysis: The instrument is calibrated using a standard of known masses. Data is acquired in full scan mode over a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 100-1000).

-

Data Analysis: The exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is determined. This high-accuracy mass measurement allows for the confident determination of the elemental composition.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol). Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The sample is placed in a quartz cuvette. A blank spectrum of the solvent is recorded first and subtracted from the sample spectrum. The absorbance is scanned over a wavelength range of 200-800 nm.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. To observe the characteristic bathochromic shift, the spectrum can be recorded in both neutral/acidic and basic conditions (e.g., by adding a drop of dilute HCl or NaOH).

Mandatory Visualizations

Spectroscopic Analysis Workflow

References

Altromycin F and the Pluramycin Family: A Technical Guide to their Potential as Antitumor Agents

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information specifically pertaining to Altromycin F is exceptionally limited in publicly accessible scientific literature. Therefore, this technical guide focuses on the broader pluramycin family of antibiotics, of which the altromycins are members. Data and mechanisms associated with well-studied pluramycins, such as Hedamycin, Kidamycin, and Altromycin B, are presented as representative of the class to infer the potential of related compounds like this compound.

Introduction

The pluramycin family of antibiotics, produced by various Streptomyces species, represents a class of potent antitumor agents characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core. These molecules are distinguished by the presence of two deoxyaminosugar moieties attached via C-aryl glycosidic linkages, which are crucial for their biological activity. While several members of this family, including Kidamycin and Hedamycin, have been investigated for their anticancer properties, specific data on this compound remains scarce. This document provides a comprehensive overview of the available preclinical data, mechanism of action, and experimental methodologies related to the pluramycin class of compounds, with the aim of providing a foundational understanding for their potential therapeutic development.

Mechanism of Action

The primary antitumor mechanism of the pluramycin family is the covalent alkylation of DNA, which leads to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.

DNA Intercalation and Alkylation

Pluramycins exhibit a multi-step interaction with DNA. The process is initiated by the intercalation of the planar tetracyclic chromophore between DNA base pairs. This initial non-covalent binding is guided by the attached sugar residues, which play a key role in sequence recognition and positioning of the molecule within the DNA grooves. Following intercalation, a reactive epoxide group on the antibiotic alkylates the N7 position of guanine residues, forming a stable covalent adduct. This DNA damage triggers cellular stress responses.[1]

Induction of DNA Damage Response and Apoptosis

The formation of DNA adducts by pluramycins activates cellular DNA damage response (DDR) pathways. Studies on hedamycin have shown the activation of checkpoint proteins such as p53, Chk1, and Chk2.[2] This leads to the modulation of downstream cell cycle regulators including cdc25A, E2F1, and cyclin E, resulting in cell cycle arrest, primarily at the G1 or S phase, depending on the drug concentration.[2] Prolonged cell cycle arrest and extensive DNA damage ultimately trigger programmed cell death (apoptosis).[2]

Preclinical Data

Quantitative data on the antitumor activity of the pluramycin family is available for several analogues. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Table 1: Cytotoxicity of Pluramycin Analogs against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Photokidamycin | MCF7 | Breast | 3.51 | [3] |

| Photokidamycin | MDA-MB-231 | Breast | 0.66 | [3] |

| Hedamycin | Various | Not Specified | Subnanomolar | [2] |

Note: Data for this compound is not available. The presented data is for other members of the pluramycin family and indicates high potency.

Experimental Protocols

The evaluation of the antitumor potential of pluramycin antibiotics involves a series of standard in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., a pluramycin analog) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting viability against compound concentration.[4]

DNA Alkylation Assay

The ability of pluramycins to alkylate DNA can be assessed using various methods, including gel electrophoresis-based assays.

Protocol Outline (Piperidine-induced strand-breaking):

-

DNA Labeling: A DNA fragment of known sequence is labeled at one end with a radioactive isotope (e.g., ³²P).

-

Drug Treatment: The labeled DNA is incubated with the pluramycin antibiotic under conditions that allow for alkylation.

-

Piperidine Treatment: The DNA is then treated with piperidine, which cleaves the DNA backbone at the site of the alkylated guanine.

-

Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments. The pattern of cleavage reveals the sequence selectivity of the alkylating agent.[5]

Conclusion and Future Directions

The pluramycin family of antibiotics, including the altromycins, demonstrates significant potential as antitumor agents due to their potent DNA alkylating activity. While specific preclinical data for this compound is currently lacking, the information available for related compounds like hedamycin and kidamycin provides a strong rationale for its further investigation. Future research should focus on the total synthesis of this compound to enable detailed biological evaluation, including comprehensive cytotoxicity screening against a panel of cancer cell lines, in-depth mechanistic studies to elucidate its effects on specific cellular signaling pathways, and in vivo studies in relevant animal models to assess its therapeutic efficacy and safety profile. Such studies are critical to unlocking the full potential of this compound and other members of this promising class of natural products in the development of novel cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the DNA intercalation properties of Altromycin F

An In-depth Technical Guide to the DNA Intercalation Properties of Altromycin F and the Pluramycin Class

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the DNA interaction properties characteristic of the pluramycin family of antibiotics, with a specific focus on this compound. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document draws upon established findings for closely related and well-studied analogs, such as Altromycin B and Hedamycin, to present a cohesive understanding of the expected biophysical and mechanistic properties.

Executive Summary

This compound is a member of the pluramycin family, a class of potent antitumor antibiotics known for their unique dual-action mechanism against DNA. These compounds function as both intercalating agents and alkylating agents, leading to significant DNA damage and the inhibition of crucial cellular processes like replication and transcription. The core mechanism involves the threading of their planar chromophore between DNA base pairs, followed by a highly specific covalent alkylation of a guanine base. This guide details this mechanism, presents representative quantitative data for the pluramycin class, and provides in-depth experimental protocols for the comprehensive characterization of these DNA-ligand interactions.

Mechanism of Action: A Two-Step Assault on DNA

The biological activity of this compound and other pluramycins stems from a sophisticated, two-step interaction with duplex DNA. This process ensures both high affinity and sequence specificity.

-

Threading Intercalation: The planar anthraquinone core of the molecule inserts itself between the base pairs of the DNA double helix. This is not a simple intercalation; it is a "threading" mechanism where the bulky sugar moieties of the antibiotic are positioned in both the major and minor grooves of the DNA. This initial non-covalent binding orients the molecule in a precise manner.

-

Covalent Alkylation: Following intercalation, a reactive epoxide group on the altromycin molecule is positioned in close proximity to the N7 atom of a guanine residue in the major groove. This proximity facilitates a nucleophilic attack from the guanine N7 on the epoxide, leading to the formation of an irreversible covalent bond (alkylation). This covalent adduct distorts the DNA structure and is a major lesion that triggers cellular damage responses.

Sequence Selectivity

The alkylation process is not random and exhibits significant sequence specificity, which is modulated by the carbohydrate substituents on the pluramycin molecule.[1]

-

Altromycin B-like Analogs: These compounds, which are structurally very similar to this compound, preferentially alkylate the N7 of guanine in 5'-AG * sequences.[2]

-

Hedamycin-like Analogs: This subgroup shows a preference for guanine residues within 5'-TGT and 5'-CGT sequences.[3][4]

This selectivity is crucial as it dictates the specific genes and genomic regions targeted by the drug, ultimately influencing its biological and therapeutic effects.

Quantitative Data on Pluramycin-DNA Interactions

Table 1: Representative DNA Binding Parameters for Intercalating Agents

| Parameter | Symbol | Typical Value Range | Significance |

|---|---|---|---|

| Binding Constant | Kb | 105 - 107 M-1 | Represents the affinity of the initial non-covalent intercalation step. |

| Gibbs Free Energy | ΔG | -7 to -10 kcal/mol | Indicates the spontaneity of the binding process. |

| Binding Enthalpy | ΔH | Varies (-10 to +5 kcal/mol) | Reflects heat changes from bond formation/breakage and conformational shifts. Intercalation is often enthalpically driven.[5] |

| Binding Entropy | ΔS | Varies | Represents changes in disorder, including the release of water molecules from the DNA grooves, which is often a favorable contributor.[6] |

| Heat Capacity Change | ΔCp | -100 to -400 cal/mol·K | A negative value is characteristic of a process that buries nonpolar surfaces, typical for DNA intercalation.[7] |

Note: The values presented are typical for DNA intercalators and may vary for specific pluramycins. The overall binding process for pluramycins is complex due to the subsequent irreversible alkylation step.

Experimental Characterization Workflow

A multi-technique biophysical approach is required to fully characterize the DNA binding properties of a compound like this compound. The general workflow involves confirming the binding mode, quantifying the binding affinity and thermodynamics, and identifying the specific DNA sequences targeted.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the DNA interactions of this compound.

UV-Visible Spectrophotometry for Binding Constant (Kb) Determination

This technique is used to monitor the changes in the absorbance spectrum of this compound upon titration with DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths) of the drug's chromophore.[8]

Objective: To determine the intrinsic binding constant (Kb) for the non-covalent intercalation of this compound with DNA.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Calf Thymus DNA (ct-DNA) stock solution (concentration determined by absorbance at 260 nm, using ε = 6600 M-1cm-1)[8]

-

Binding Buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.2)

-

Dual-beam UV-Vis spectrophotometer with a Peltier temperature controller

-

1 cm path length quartz cuvettes

Protocol:

-

Preparation: Dilute the this compound stock solution in the binding buffer to a final concentration of approximately 10-20 µM. Prepare a series of ct-DNA solutions of varying concentrations in the same buffer.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that covers the absorbance maxima of this compound (e.g., 250-600 nm). Set the temperature to 25°C.

-

Titration:

-

Fill both the sample and reference cuvettes with 2.5 mL of the this compound solution. Record the initial spectrum.

-

Incrementally add small aliquots (e.g., 5-10 µL) of a concentrated ct-DNA stock solution to the sample cuvette.

-

After each addition, mix the solution gently by inverting the cuvette and allow it to equilibrate for 5 minutes.

-

Record the UV-Vis spectrum.

-

To the reference cuvette, add an equivalent volume of buffer to correct for dilution effects, though modern software can often handle this correction.

-

Continue the titration until no further significant changes in the spectrum are observed (saturation).

-

-

Data Analysis:

-

Correct the absorbance data for the dilution of this compound at each titration point.

-

The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA], where εa is the apparent extinction coefficient, and εf is the extinction coefficient of the free drug.[9] Kb is obtained from the ratio of the slope to the intercept of this plot.[9]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light and is highly sensitive to the helical structure of DNA. Changes in the CD spectrum of DNA upon addition of a ligand can indicate conformational changes associated with binding events like intercalation.[10]

Objective: To observe changes in DNA conformation upon binding of this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

ct-DNA or a specific oligonucleotide sequence (e.g., 50 µM in buffer)

-

Binding Buffer (e.g., 10 mM Sodium Phosphate, pH 7.0)

-

CD Spectropolarimeter with a thermostatted cell holder

-

1 cm path length quartz cuvette

Protocol:

-

Instrument Setup: Set the instrument to scan from approximately 350 nm to 220 nm. Set the temperature to 25°C. Use a nitrogen flush.

-

Baseline Correction: Record a baseline spectrum of the binding buffer in the cuvette.

-

DNA Spectrum: Record the CD spectrum of the DNA solution alone (e.g., 50 µM). The typical B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.

-

Titration:

-

Add a small aliquot of the this compound stock solution to the DNA in the cuvette to achieve a desired drug-to-DNA ratio (e.g., 1:20).

-

Mix thoroughly and allow the solution to equilibrate for 5-10 minutes.

-

Record the CD spectrum.

-

Repeat the additions to obtain spectra at several drug-to-DNA ratios (e.g., 1:10, 1:5, 1:2).

-

-

Data Analysis:

-

Subtract the buffer baseline from all spectra.

-

Subtract the spectrum of this compound alone (if it has a CD signal in the region) from the complex spectra.

-

Analyze the changes in the DNA CD bands. Intercalation often leads to an increase in the intensity of both the positive and negative bands and can induce a CD signal in the absorption region of the drug itself.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.

Objective: To obtain a complete thermodynamic profile of the this compound-DNA interaction.

Materials:

-

This compound, accurately quantified, dissolved in ITC buffer (e.g., 50-100 µM)

-